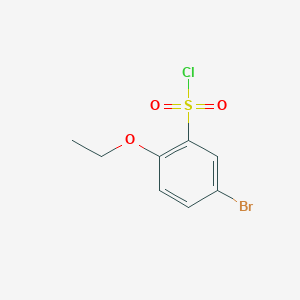

5-bromo-2-ethoxy-benzenesulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-ethoxy-benzenesulfonyl chloride is a chemical compound that is related to various other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can give insights into its potential characteristics and reactivity. For instance, compounds with bromo and methoxy substituents on a benzene ring, as well as those with sulfonyl chloride groups, are frequently explored for their synthetic utility and biological activity .

Synthesis Analysis

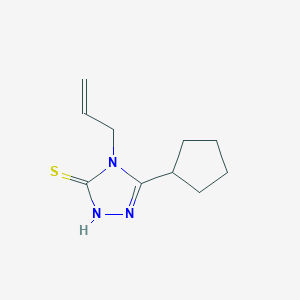

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yield. For example, the total synthesis of a complex natural product with bromo and methoxy substituents was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a bismuth compound with a bromo and methoxyphenyl group was performed using benzenesulfonic acid and hydrogen peroxide in ether . These studies suggest that the synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely involve multiple steps, possibly including the use of chlorosulfonic acid as a reagent to introduce the sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl chloride groups has been determined using techniques such as X-ray diffraction. For example, the structure of 2,4,5-trichlorobenzenesulfonyl chloride was elucidated, revealing an orthorhombic crystal system and providing details on bond lengths and angles . This information can be extrapolated to predict that 5-bromo-2-ethoxy-benzenesulfonyl chloride would also exhibit a well-defined molecular structure with specific geometric parameters influenced by the presence of the sulfonyl chloride group.

Chemical Reactions Analysis

Compounds with bromo and sulfonyl groups are known to participate in various chemical reactions. Brominated compounds can undergo further functionalization, such as O-demethylation , while sulfonyl chlorides are typically reactive towards nucleophiles, leading to substitution reactions . The presence of an ethoxy group in 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely influence its reactivity, potentially making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For instance, the solvate form of a tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was characterized, providing insights into its solubility and crystalline structure . The properties of 5-bromo-2-ethoxy-benzenesulfonyl chloride would be expected to include a melting point, solubility in various solvents, and stability under different conditions, which would be important for its handling and use in chemical reactions.

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “5-bromo-2-aryl benzimidazoles” are synthesized using “5-bromo-2-ethoxy-benzenesulfonyl Chloride” as a starting material . These compounds are then evaluated for their inhibitory activity against the α-glucosidase enzyme .

- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activity in the range of IC50 = 12.4–103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECNSRYIWTUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

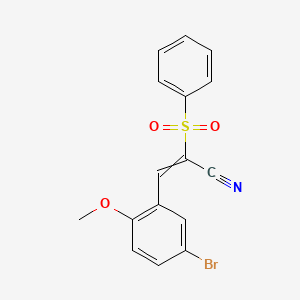

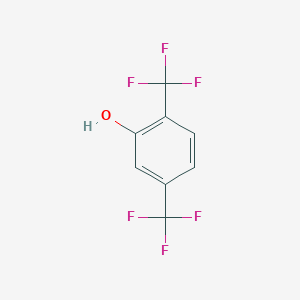

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395067 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

CAS RN |

379255-01-3 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)